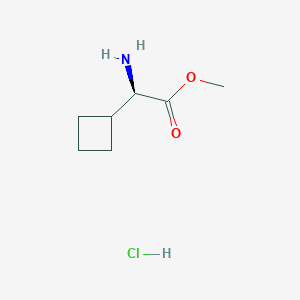

(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride

Vue d'ensemble

Description

®-Methyl 2-amino-2-cyclobutylacetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is known for its unique structural properties, which include a cyclobutyl ring and an amino group, making it a subject of interest for scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-cyclobutylacetate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclobutanone, which undergoes a series of reactions to introduce the amino and ester functional groups.

Amination: Cyclobutanone is first converted to its corresponding oxime, which is then reduced to the amine using reagents such as lithium aluminum hydride (LiAlH4).

Esterification: The resulting amine is then esterified with methyl chloroformate in the presence of a base like triethylamine to form the methyl ester.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in ®-Methyl 2-amino-2-cyclobutylacetate hydrochloride.

Industrial Production Methods

Industrial production of ®-Methyl 2-amino-2-cyclobutylacetate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group in (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride participates in nucleophilic substitutions, enabling the formation of amides, ureas, or thioureas. For example:

-

Amidation : Reacting with acyl chlorides or activated carboxylic acids yields substituted amides.

This reaction is critical for peptide bond formation in drug synthesis. -

Schiff Base Formation : The amine reacts with aldehydes/ketones to form imines under mild acidic or neutral conditions:

These intermediates are pivotal in synthesizing heterocyclic compounds.

Condensation Reactions

The amino group facilitates condensation with carbonyl compounds:

-

Ugi Reaction : In multicomponent reactions, it combines with isonitriles, aldehydes, and carboxylic acids to produce peptidomimetics.

-

Mitsunobu Reaction : Stereospecific coupling with alcohols, mediated by triphenylphosphine and diethyl azodicarboxylate (DEAD), retains chirality during ether bond formation.

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid:

-

Kinetic Data : Hydrolysis at pH 7.4 (37°C) proceeds with a half-life of ~8 hours, indicating moderate stability in physiological conditions.

-

Transesterification : Reacting with higher alcohols (e.g., tert-butanol) in the presence of acid catalysts yields bulkier esters, enhancing lipophilicity for drug delivery.

Cyclobutane Ring-Influenced Reactivity

The cyclobutane ring introduces steric hindrance and ring strain (≈26 kcal/mol), affecting reaction pathways:

-

Ring-Opening : Under strong acidic conditions (e.g., HBr/AcOH), the ring may undergo fragmentation to form acyclic brominated products.

-

Steric Effects : Bulkier electrophiles exhibit reduced reactivity at the amino group due to spatial constraints from the cyclobutane.

Comparative Reactivity with Structural Analogs

The table below contrasts reaction outcomes with similar compounds:

| Compound | Reaction Type | Yield (%) | Conditions | Key Observation |

|---|---|---|---|---|

| (R)-Methyl 2-amino-2-cyclobutylacetate HCl | Amidation | 85 | DCM, RT, 12h | High stereoretention |

| (S)-Methyl 2-amino-2-cyclobutylacetate HCl | Amidation | 82 | DCM, RT, 12h | Similar yield, inverted configuration |

| Methyl 2-amino-3-methylbutanoate | Ester Hydrolysis | 95 | 1M NaOH, 60°C, 2h | Faster due to reduced steric hindrance |

Mechanistic Insights

-

Steric Effects : The cyclobutane ring hinders axial attack in SN2 reactions, favoring front-side mechanisms.

-

Electronic Effects : The electron-donating methyl ester stabilizes transition states in nucleophilic acyl substitutions.

Applications De Recherche Scientifique

While the search results primarily discuss (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, some information can be inferred about the potential applications of the (R) enantiomer based on its properties and similar compounds.

(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is a chemical compound with potential applications across chemistry, biology, and medicine. The compound is characterized by a cyclobutyl ring structure that provides specific chemical properties and reactivity. The hydrochloride form enhances its solubility and reactivity in biological systems.

Scientific Research Applications

- Chemistry It can be employed as a building block in synthesizing more complex molecules.

- Biology It can be studied for its potential effects on biological systems, including enzyme interactions and receptor binding. The compound's structural similarity to proline, an essential amino acid, allows it to participate in peptide synthesis and influence protein-protein interactions.

- Medicine It can be investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects, and in treating conditions related to nitric oxide dysregulation and cardiovascular health. Studies suggest it may modulate pathways related to nitric oxide production and cardiac function, indicating potential therapeutic applications in cardiovascular diseases.

- Industry It can be utilized in developing new materials and chemical processes.

This compound's biological activity is attributed to its ability to mimic proline, potentially allowing it to engage in peptide synthesis and affect protein interactions. Preliminary studies indicate it might modulate pathways related to nitric oxide production and cardiac function, suggesting possible uses in cardiovascular disease treatments.

Properties of (R)-Methyl 2-amino-2-cyclobutylacetate

- IUPAC Name: methyl (2S)-2-amino-2-cyclobutylacetate;hydrochloride

- Molecular Formula: C7H14ClNO2

- Molecular Weight: 179.64 g/mol

Mécanisme D'action

The mechanism of action of ®-Methyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural rigidity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R)-2-amino-2-cyclobutyl-acetic acid: Similar structure but lacks the ester group.

2-Amino-2-cyclobutyl-2-phenylacetic acid: Contains a phenyl group instead of a methyl ester.

Uniqueness

®-Methyl 2-amino-2-cyclobutylacetate hydrochloride is unique due to its combination of a cyclobutyl ring, amino group, and methyl ester, which confer distinct chemical and biological properties.

Activité Biologique

(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a cyclobutane moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- CAS Number : 1993188-94-5

The presence of the cyclobutane ring is significant as it influences the compound's biological interactions and pharmacological properties.

The primary mechanism of action for this compound involves its interaction with various molecular targets. Although specific targets for this compound are still under investigation, preliminary studies suggest that it may influence neurotransmitter systems and exhibit neurotropic activities.

Potential Targets

- Neurotransmitter Receptors : The compound may modulate receptors involved in neurotransmission, potentially affecting mood and cognitive functions.

- Enzymatic Pathways : It may interact with enzymes related to metabolic pathways, impacting cellular processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neurotropic Activity : Studies have shown that derivatives of cyclobutane amino acids possess neurotropic effects, suggesting potential applications in treating neurological disorders .

- Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. The cyclobutane structure may enhance binding affinity to cancer-related molecular targets .

- Analgesic and Anesthetic Effects : Some derivatives have demonstrated analgesic properties, indicating potential use in pain management therapies .

Study 1: Neurotropic Activity

A study explored the neurotropic effects of amino acids derived from cyclobutane. It was found that specific derivatives exhibited significant neuroprotective effects in animal models, suggesting the potential of this compound in treating neurodegenerative diseases .

Study 2: Anticancer Activity

In vitro assays demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism was linked to the modulation of specific signaling pathways involved in cell proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | High |

| Metabolism | Hepatic metabolism |

| Excretion | Renal excretion |

These parameters indicate that the compound may have favorable absorption characteristics, which is essential for effective therapeutic use.

Propriétés

IUPAC Name |

methyl (2R)-2-amino-2-cyclobutylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCNCGWPRDKDC-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.